N-(3,4-dimethylphenyl)-2-[(5E)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-[(5E)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazolidinone ring, a nitrobenzylidene group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-[(5E)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylaniline with ethyl acetoacetate to form an intermediate, which is then reacted with 3-nitrobenzaldehyde and thiourea under specific conditions to yield the final product . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-[(5E)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can lead to the formation of various oxidized derivatives.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-[(5E)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique structural features and biological activity.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-[(5E)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazolidinone ring may also play a role in its activity by interacting with enzymes or receptors involved in biological pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(3,4-dimethylphenyl)-2-[(5E)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is unique due to its combination of a thiazolidinone ring and a nitrobenzylidene group, which imparts distinct chemical reactivity and biological activity compared to similar compounds
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(5E)-5-[(3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-12-6-7-15(8-13(12)2)21-18(24)11-22-19(25)17(29-20(22)26)10-14-4-3-5-16(9-14)23(27)28/h3-10H,11H2,1-2H3,(H,21,24)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIYDFODCBCSAI-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/SC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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